![molecular formula C30H38ClN7O5 B1368700 N-[1-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1368700.png)
N-[1-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and yield. The process is optimized to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, leading to the release of the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and amide bonds.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin and kallikreins are commonly used.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are employed.
Major Products Formed
Applications De Recherche Scientifique
N-[1-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The compound acts as a substrate for specific proteases. When these enzymes cleave the peptide bond, the AMC moiety is released, resulting in fluorescence. This fluorescence can be measured to determine enzyme activity. The molecular targets include plasma, pancreatic, and urinary kallikreins, as well as trypsin-like enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Pro-phe-arg-AMC: Similar in structure but without the acetate salt form.
Pro-phe-arg-AMC: Another fluorogenic substrate used for similar purposes
Uniqueness
N-[1-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride is unique due to its high sensitivity and specificity for certain proteases. Its acetate salt form enhances its solubility and stability, making it more suitable for various biochemical assays .
Propriétés
Formule moléculaire |
C30H38ClN7O5 |
|---|---|
Poids moléculaire |
612.1 g/mol |
Nom IUPAC |
N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H37N7O5.ClH/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H |
Clé InChI |
QYFPUTDFLKFOBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4.Cl |
Séquence |
PFR |
Synonymes |
Pro-Phe-Arg-MCA prolyl-phenylalanyl-arginine-4-methylcoumaryl-7-amide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


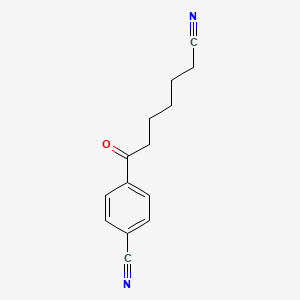
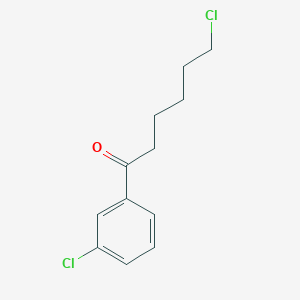

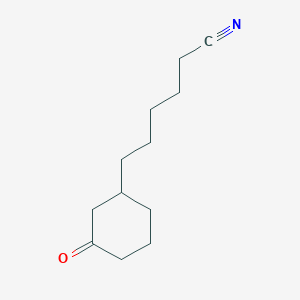
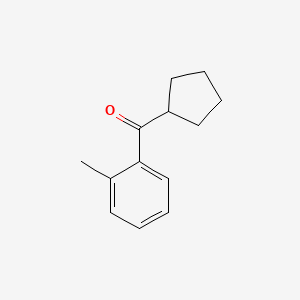
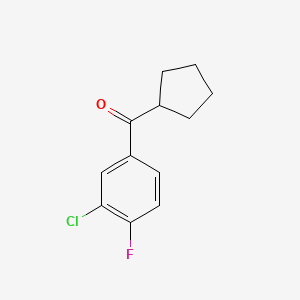
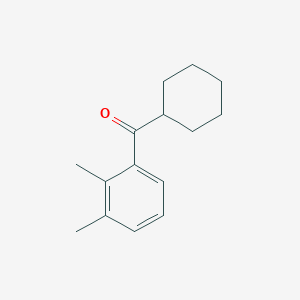
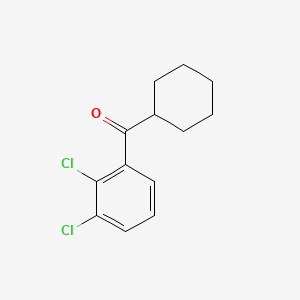
![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)
![Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368629.png)
![Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1368636.png)
![ethyl 7-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate](/img/structure/B1368637.png)
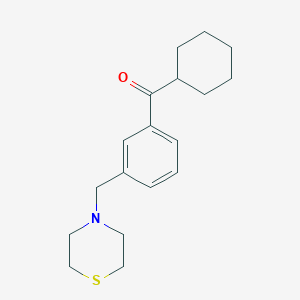
![Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1368640.png)
